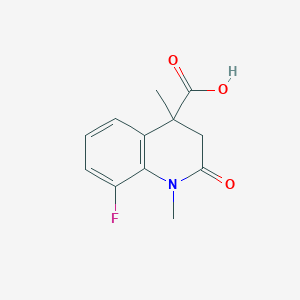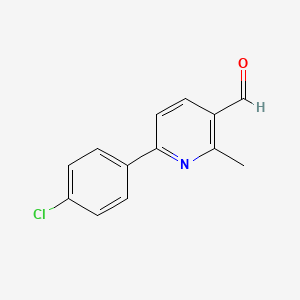
6-(4-Chlorophenyl)-2-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-クロロフェニル)-2-メチルニコチナルデヒドは、ニコチナルデヒド類に属する有機化合物です。ピリジン環に4-クロロフェニル基とメチル基が結合したニコチンアルデヒド構造を特徴としています。
2. 製法
合成経路と反応条件
6-(4-クロロフェニル)-2-メチルニコチナルデヒドの合成は、一般的に以下の手順で行われます。
出発原料: 合成は、4-クロロベンズアルデヒドと2-メチルピリジンから始まります。
縮合反応: 4-クロロベンズアルデヒドは、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、2-メチルピリジンと縮合反応を起こします。この反応により、目的のニコチナルデヒド誘導体が生成されます。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーなどの技術を用いて精製し、純粋な化合物を得ます。
工業的製造方法
工業的な環境では、6-(4-クロロフェニル)-2-メチルニコチナルデヒドの製造は、以下の方法で行われる場合があります。
大型反応器: 縮合反応を制御された条件下で実施するために、大型反応器を使用します。
連続フロープロセス: 効率と収率を向上させるために、連続フロープロセスを導入します。
自動精製システム: 最終製品の一貫した品質と純度を確保するために、自動精製システムを採用します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methylnicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylpyridine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired nicotinaldehyde derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
反応の種類
6-(4-クロロフェニル)-2-メチルニコチナルデヒドは、以下の化学反応を含む様々な化学反応を起こすことができます。
酸化: アルデヒド基は、対応するカルボン酸に酸化されます。
還元: アルデヒド基は、対応するアルコールに還元されます。
置換: クロロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
生成される主な生成物
酸化: 6-(4-クロロフェニル)-2-メチルニコチン酸。
還元: 6-(4-クロロフェニル)-2-メチルニコチンアルコール。
置換: 使用する求核剤に応じて、様々な置換誘導体が生成されます。
科学的研究の応用
6-(4-クロロフェニル)-2-メチルニコチナルデヒドは、科学研究において様々な応用が考えられます。
医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成における中間体として使用されます。
材料科学: 特定の電子特性または光学特性を持つ新規材料の開発に使用できます。
生物学的研究: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
化学合成: より複雑な有機分子の合成におけるビルディングブロックとして役立ちます。
作用機序
6-(4-クロロフェニル)-2-メチルニコチナルデヒドの作用機序には、特定の分子標的との相互作用が関与しています。アルデヒド基は、タンパク質または酵素の求核部位と共有結合を形成し、それらの活性を阻害する可能性があります。クロロフェニル基は、化合物の特定の受容体または酵素への結合親和性を高め、生物学的効果に寄与する可能性があります。
類似化合物との比較
類似化合物
6-(4-ブロモフェニル)-2-メチルニコチナルデヒド: 塩素ではなく臭素原子を持つ同様の構造です。
6-(4-フルオロフェニル)-2-メチルニコチナルデヒド: 塩素ではなくフッ素原子を持つ同様の構造です。
6-(4-メチルフェニル)-2-メチルニコチナルデヒド: 塩素ではなくメチル基を持つ同様の構造です。
独自性
6-(4-クロロフェニル)-2-メチルニコチナルデヒドは、塩素原子の存在により、反応性や結合特性が影響を受けるという点でユニークです。塩素原子は、水素結合やハロゲン結合などの様々な相互作用に関与し、化合物の生物学的活性と特異性を高める可能性があります。
特性
分子式 |
C13H10ClNO |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-11(8-16)4-7-13(15-9)10-2-5-12(14)6-3-10/h2-8H,1H3 |
InChIキー |
SHBCXZHDTIMDKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


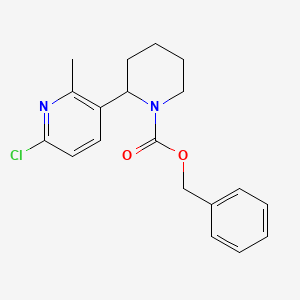
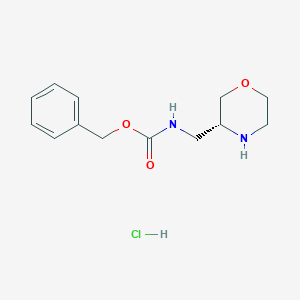

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
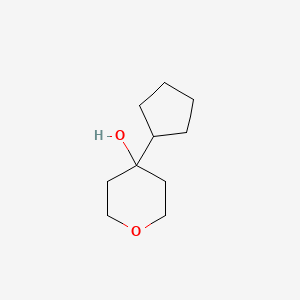

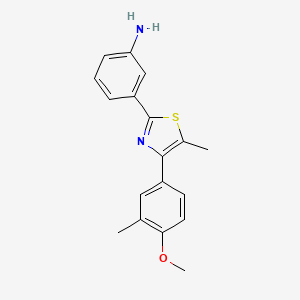


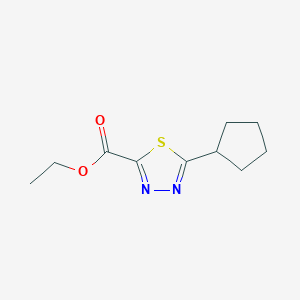

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
